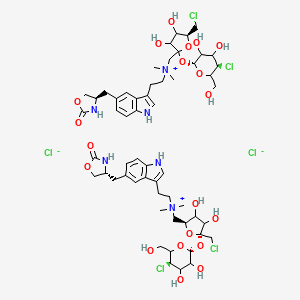

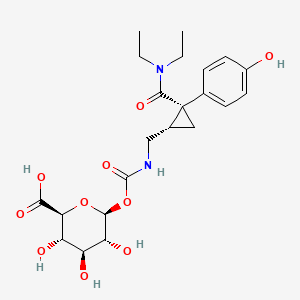

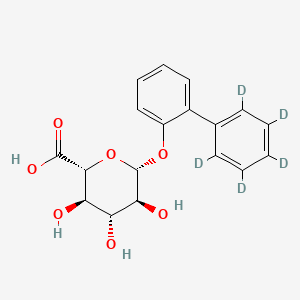

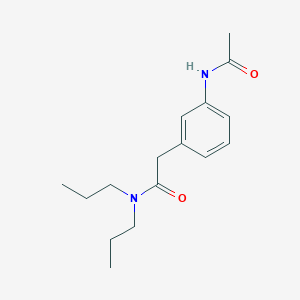

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is a metabolite of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder (MDD). This compound is formed through the hydroxylation and subsequent glucuronidation of levomilnacipran .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide involves the hydroxylation of levomilnacipran to form p-hydroxy-levomilnacipran, followed by conjugation with glucuronic acid to form the glucuronide . The hydroxylation is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4, with minor contributions from CYP2C8, CYP2C19, CYP2D6, and CYP2J2 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical or enzymatic glucuronidation .

Analyse Des Réactions Chimiques

Types of Reactions

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . It is also involved in oxidative reactions during its formation from levomilnacipran .

Common Reagents and Conditions

Hydroxylation: Catalyzed by cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C19, CYP2D6, CYP2J2).

Glucuronidation: Utilizes glucuronic acid and UDP-glucuronosyltransferase enzymes.

Major Products

The major product formed from these reactions is this compound itself .

Applications De Recherche Scientifique

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is primarily used in pharmacokinetic and metabolic studies to understand the metabolism of levomilnacipran . It helps in identifying the metabolic pathways and the role of various enzymes in drug metabolism. This compound is also used in the development of analytical methods for the quantification of levomilnacipran and its metabolites in biological samples .

Mécanisme D'action

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide itself does not have a direct pharmacological action. It is a metabolite formed during the metabolism of levomilnacipran. Levomilnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The hydroxylation and glucuronidation of levomilnacipran are part of its metabolic clearance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Desethyl Levomilnacipran: Another metabolite of levomilnacipran formed through desethylation.

Levomilnacipran N-Carbamoyl Glucuronide: Formed through the conjugation of levomilnacipran with glucuronic acid.

Uniqueness

p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual modification distinguishes it from other metabolites of levomilnacipran .

Propriétés

Formule moléculaire |

C22H30N2O10 |

|---|---|

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-(4-hydroxyphenyl)cyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30N2O10/c1-3-24(4-2)20(31)22(11-5-7-13(25)8-6-11)9-12(22)10-23-21(32)34-19-16(28)14(26)15(27)17(33-19)18(29)30/h5-8,12,14-17,19,25-28H,3-4,9-10H2,1-2H3,(H,23,32)(H,29,30)/t12-,14+,15+,16-,17+,19+,22+/m1/s1 |

Clé InChI |

CKYBVIQHXLREJC-VAMJHJAVSA-N |

SMILES isomérique |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

SMILES canonique |

CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)

![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)

![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)